Cas no 2229640-32-6 (2-amino-3-hydroxyoct-4-enoic acid)
2-amino-3-hydroxyoct-4-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-hydroxyoct-4-enoic acid
- 2229640-32-6
- EN300-1794837
-
- Inchi: 1S/C8H15NO3/c1-2-3-4-5-6(10)7(9)8(11)12/h4-7,10H,2-3,9H2,1H3,(H,11,12)/b5-4+
- InChI Key: QYKQQHHCDQJETN-SNAWJCMRSA-N
- SMILES: OC(/C=C/CCC)C(C(=O)O)N
Computed Properties
- Exact Mass: 173.10519334g/mol
- Monoisotopic Mass: 173.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 83.6Ų
2-amino-3-hydroxyoct-4-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1794837-1g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-5g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 5g |
$3396.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-10g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-0.05g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-0.1g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-0.25g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-0.5g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-1.0g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1794837-2.5g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-5.0g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 5g |
$3396.0 | 2023-06-02 |
2-amino-3-hydroxyoct-4-enoic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-amino-3-hydroxyoct-4-enoic acid
Exploring the Unique Properties and Applications of 2-amino-3-hydroxyoct-4-enoic acid (CAS No. 2229640-32-6)
2-amino-3-hydroxyoct-4-enoic acid (CAS No. 2229640-32-6) is a specialized organic compound that has garnered significant attention in biochemical and pharmaceutical research. This molecule, characterized by its amino and hydroxy functional groups, as well as an unsaturated carbon chain, exhibits unique structural features that make it a valuable candidate for various applications. Researchers are particularly interested in its potential role as a non-proteinogenic amino acid, which could influence metabolic pathways or serve as a building block for novel therapeutics.
In recent years, the demand for custom amino acids like 2-amino-3-hydroxyoct-4-enoic acid has surged due to advancements in peptide synthesis and drug discovery. The compound’s chirality and functional group reactivity make it a versatile intermediate in organic chemistry. For instance, its hydroxyl group can participate in esterification or glycosylation reactions, while the amino group enables condensation reactions to form peptide bonds. These properties align with current trends in green chemistry, where researchers seek sustainable methods to synthesize complex molecules.
The structural uniqueness of 2-amino-3-hydroxyoct-4-enoic acid also positions it as a subject of interest in nutraceutical and cosmeceutical research. With growing consumer focus on anti-aging and skin barrier enhancement, this compound’s potential to modulate collagen production or act as a moisturizing agent is under exploration. Additionally, its unsaturated bond may contribute to antioxidant properties, a hot topic in functional food development.
From a synthetic perspective, CAS No. 2229640-32-6 presents challenges and opportunities. Its stereocenter at the 3-position requires precise control during synthesis to ensure enantiopurity, a critical factor in pharmaceutical efficacy. Modern techniques such as asymmetric catalysis and enzymatic resolution are often employed to address this. These methods resonate with the broader scientific community’s push toward stereoselective synthesis, a frequently searched term in academic databases.
Another area where 2-amino-3-hydroxyoct-4-enoic acid shines is in bioconjugation. Its dual functional groups allow for selective modifications, making it useful in proteomics and antibody-drug conjugates (ADCs). This aligns with the rising popularity of targeted cancer therapies, a trending topic in medical research. The compound’s ability to link biomolecules without disrupting their native functions could revolutionize drug delivery systems.
Environmental considerations also play a role in the compound’s appeal. As industries shift toward bio-based chemicals, 2-amino-3-hydroxyoct-4-enoic acid offers a potential alternative to petroleum-derived intermediates. Its biodegradability and compatibility with enzymatic processes make it a candidate for sustainable manufacturing, a key focus in circular economy discussions.
In summary, 2-amino-3-hydroxyoct-4-enoic acid (CAS No. 2229640-32-6) is a multifaceted compound with applications spanning pharmaceuticals, cosmetics, and green chemistry. Its structural features and reactivity profile address several contemporary scientific challenges, from stereoselective synthesis to bioconjugation. As research continues to uncover its full potential, this molecule is poised to remain a focal point in innovative chemical and biological studies.
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